2-Chloro-1-(4-hydroxyphenyl)ethanone
Description
Significance of α-Haloketone Motifs in Organic Chemistry
α-Haloketones are a class of organic compounds characterized by a ketone functional group with a halogen atom attached to the adjacent carbon atom (the α-carbon). wikipedia.org This structural motif imparts a unique reactivity, making α-haloketones highly valuable intermediates and building blocks in synthetic organic chemistry. fiveable.menih.gov Their importance stems from their bifunctional nature, possessing two electrophilic sites: the carbonyl carbon and the α-carbon bearing the halogen. nih.gov This duality allows them to participate in a wide array of chemical transformations. fiveable.me
The presence of the electron-withdrawing carbonyl group enhances the polarity of the carbon-halogen bond, increasing the electrophilicity of the α-carbon and making it susceptible to nucleophilic attack. nih.gov Consequently, α-haloketones readily undergo nucleophilic substitution reactions, enabling the introduction of diverse functional groups. fiveable.me They are also key precursors in the synthesis of various heterocyclic compounds, such as thiazoles and pyrroles. wikipedia.org Furthermore, the acidity of the α-hydrogen is increased, facilitating reactions like the Favorskii rearrangement. wikipedia.org This versatility makes α-haloketones indispensable tools for constructing complex molecular architectures. fiveable.me
Contextualizing 2-Chloro-1-(4-hydroxyphenyl)ethanone within Haloketone Research
This compound, a member of the chlorinated acetophenone (B1666503) family, is a significant compound within the field of α-haloketone research. nih.gov It serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. nih.govchembk.com A notable application is its use as a key reagent in the preparation of hydroxypyrimidine derivatives, which have been investigated for their potential as histone deacetylase (HDAC) inhibitors. nih.govresearchgate.net The compound's structure, featuring a reactive chloroacetyl group and a phenolic hydroxyl group, allows for a range of chemical modifications, making it a versatile starting material.
Overview of Research Trajectories for the Chemical Compound
Research involving this compound has explored several promising avenues. A primary focus is its utility as a precursor in organic synthesis. For instance, it is employed in the synthesis of isoflavones, a class of naturally occurring compounds with various biological activities. Beyond its role as a synthetic intermediate, the compound itself has been investigated for its intrinsic biological properties. Studies have indicated potential antimicrobial effects against various pathogens. Another significant area of research is its application in the development of analytical tools, such as fluorescent probes for detecting biologically important molecules like hydrogen sulfide (B99878). These diverse research paths highlight the compound's multifaceted potential in both medicinal chemistry and materials science.
Physicochemical and Spectroscopic Data
The structural and electronic properties of this compound have been well-characterized using various analytical techniques.
Table 1: General and Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 6305-04-0 scbt.com |
| Molecular Formula | C₈H₇ClO₂ scbt.com |
| Molecular Weight | 170.59 g/mol sapphirebioscience.com |
| IUPAC Name | This compound nih.gov |
| Melting Point | ~422 K (149 °C) |
Table 2: Spectroscopic Data
| Technique | Key Peaks / Shifts |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 10.20 (s, 1H, phenolic -OH), δ 7.42–7.39 (d, 2H, aromatic), δ 6.86–6.83 (d, 2H, aromatic), δ 4.91 (s, 2H, CH₂Cl) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 194.2 (C=O), δ 161.3 (C-OH), δ 131.2–114.8 (aromatic carbons), δ 45.8 (CH₂Cl) |
| Infrared (IR) Spectroscopy | 3250 cm⁻¹ (Broad, O-H stretch), 1685 cm⁻¹ (Strong, C=O stretch), 1600 cm⁻¹ (Aromatic C=C), 750 cm⁻¹ (C-Cl stretch) |
| Mass Spectrometry (MS) | m/z 170.01 ([M]⁺), m/z 135.04 ([M-Cl]⁺), m/z 107.05 ([M-COCl]⁺) |
Table 3: Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic researchgate.net |
| Space Group | P 1 21/c 1 nih.gov |
| Unit Cell Dimensions | a = 7.4931 Å, b = 14.7345 Å, c = 13.5681 Å, β = 95.5600° nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1-(4-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,10H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPIAEPDQPCIIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3075258 | |
| Record name | Ethanone, 2-chloro-1-(4-hydroxyphenyl)- | |
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Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6305-04-0 | |
| Record name | 2-Chloro-1-(4-hydroxyphenyl)ethanone | |
| Source | CAS Common Chemistry | |
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| Record name | p-Hydroxyphenacyl chloride | |
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| Record name | 6305-04-0 | |
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| Record name | Ethanone, 2-chloro-1-(4-hydroxyphenyl)- | |
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| Record name | 2-chloro-1-(4-hydroxyphenyl)ethan-1-one | |
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Synthetic Methodologies for 2 Chloro 1 4 Hydroxyphenyl Ethanone
Established Synthetic Routes and Reaction Mechanisms
The primary and most well-documented method for synthesizing 2-Chloro-1-(4-hydroxyphenyl)ethanone is through the direct chlorination of a precursor molecule. However, alternative routes based on classical named reactions are also employed for the synthesis of related hydroxyacetophenones.
The most common synthetic route involves the α-chlorination of 1-(4-hydroxyphenyl)ethanone, also known as 4-hydroxyacetophenone. This reaction specifically targets the alpha-carbon position of the ketone. The process is typically conducted using a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) in a suitable solvent system. nih.gov For instance, a reported synthesis for the analogous compound 2-chloro-1-(3-hydroxyphenyl)ethanone involves the dropwise addition of sulfuryl chloride to a stirred solution of 3-hydroxyacetophenone in a mixture of methanol (B129727) and ethyl acetate (B1210297) or dichloromethane (B109758) at a controlled temperature of 293–303 K (20–30 °C). nih.gov The reaction is generally rapid, often completing within an hour of stirring at room temperature. nih.gov This method is noted for its high efficiency, with yields for similar compounds reported to be around 95%. nih.gov
The mechanism for the α-chlorination of ketones like 4-hydroxyacetophenone in the presence of sulfuryl chloride and an alcohol (e.g., methanol) is thought to proceed via an intermediate. The alcohol acts as a moderator in the reaction. google.com The ketone first tautomerizes to its enol form, a process that can be catalyzed by acidic conditions. The electron-rich enol then attacks the electrophilic chlorine atom of the chlorinating agent, leading to the formation of the α-chlorinated ketone and byproducts. Controlling the reaction conditions is crucial to prevent side reactions, such as dichlorination or chlorination of the activated aromatic ring. google.com
While direct chlorination is prevalent, other methods are utilized for synthesizing the core structure of chloro-hydroxyacetophenones. These alternatives often involve Friedel-Crafts-type reactions or rearrangements.
One significant alternative is the Friedel-Crafts acylation . This approach can be adapted by first preparing chloroacetyl chloride from chloroacetic acid and a reagent like thionyl chloride. The resulting chloroacetyl chloride is then reacted with a protected phenol (B47542) or a phenol derivative in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), in a solvent like nitrobenzene. For example, the synthesis of a related compound, 4-(2-chloroacetyl)resorcinol, was achieved by reacting resorcinol (B1680541) with chloroacetyl chloride and AlCl₃, yielding the product after hydrolysis.
Another established method is the Fries rearrangement . This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. For the synthesis of a structurally similar compound, 2-Chloro-1-(4-chloro-2-hydroxyphenyl)ethanone, the process involves the Fries rearrangement of 2-chlorophenyl chloroacetate (B1199739) using AlCl₃ as a catalyst at high temperatures (135–140°C).
The Hoesch reaction represents another route, typically used for synthesizing ortho-isomers. This reaction involves the condensation of a nitrile (like chloroacetonitrile) with a phenol derivative in the presence of an acid catalyst such as hydrogen chloride (HCl) and often a Lewis acid like zinc chloride.
A comparison of these routes is summarized in the table below.
Table 1: Comparison of Synthetic Routes for α-Chloro-hydroxyacetophenones| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Typical Conditions | Reference(s) |
|---|---|---|---|---|
| α-Chlorination | 4-Hydroxyacetophenone | Sulfuryl chloride (SO₂Cl₂), Methanol | 20–30 °C, 1 hour | nih.gov |
| Friedel-Crafts Acylation | Phenol derivative, Chloroacetyl chloride | Aluminum chloride (AlCl₃) | 0 °C to room temperature | |
| Fries Rearrangement | Phenolic ester (e.g., Phenyl chloroacetate) | Aluminum chloride (AlCl₃) | High temperature (e.g., 135-140°C) | |
| Hoesch Reaction | Phenol derivative, Chloroacetonitrile | HCl, Zinc chloride (ZnCl₂) | Elevated temperature (e.g., 80°C) |
Optimization of Reaction Conditions and Yields
Optimizing the synthesis of this compound is critical for maximizing yield and purity while minimizing side products. Key parameters that are frequently adjusted include the choice of solvent, temperature, and reagent stoichiometry.
Temperature control is paramount to prevent over-chlorination, which leads to the formation of di- and tri-chlorinated impurities. Maintaining temperatures between 40–60°C is often cited as a critical factor. Stepwise heating gradients can also be employed to minimize side reactions.
The choice of solvent significantly impacts the reaction. Chlorinated hydrocarbons like dichloromethane are commonly used for chlorinations with sulfuryl chloride. google.com However, research has shown that using toluene (B28343) as a solvent can be advantageous, leading to an improved impurity profile. google.com For reactions involving nucleophilic substitution, polar aprotic solvents like DMF may be used, though they might necessitate an inert atmosphere to prevent hydrolysis.
The selection and stoichiometry of the chlorinating agent are also crucial. Thionyl chloride (SOCl₂) is often preferred because its by-products (HCl and SO₂) are gaseous, which simplifies the purification process. Using sulfuryl chloride in the presence of a molar excess of an alcohol moderator is a technique used to achieve selective mono-chlorination. google.com
Table 2: Optimization Parameters for Chlorination Reactions
| Parameter | Condition | Purpose/Outcome | Reference(s) |
|---|---|---|---|
| Temperature | 40–60°C | Avoid over-chlorination (e.g., dichlorination) | |
| Solvent | Toluene | Improved impurity profile compared to dichloromethane | google.com |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Gaseous by-products simplify purification | |
| Moderator | Alcohol (with SO₂Cl₂) | Promotes selective mono-α-chlorination | google.com |
Catalyst Systems in the Synthesis of the Chemical Compound
Catalysts play a vital role in several of the synthetic routes leading to this compound and its analogs. The type of catalyst used is highly dependent on the specific reaction pathway.
In Friedel-Crafts acylation and Fries rearrangement reactions, strong Lewis acids are essential. Anhydrous aluminum chloride (AlCl₃) is the most common catalyst for these transformations. chemicalbook.com It functions by activating the acylating agent (in Friedel-Crafts) or by coordinating to the ester oxygen atoms to facilitate the rearrangement (in Fries).
For the Hoesch reaction , the synthesis is typically carried out under acidic conditions, with hydrogen chloride (HCl) gas bubbled through the reaction mixture. A Lewis acid, such as zinc chloride (ZnCl₂), is also frequently added to enhance the electrophilicity of the nitrile reactant.
In the direct α-chlorination of ketones with agents like sulfuryl chloride, the reaction is often mediated rather than catalyzed in the traditional sense. For instance, the presence of an alcohol like methanol can moderate the reactivity of sulfuryl chloride to favor mono-chlorination over other side reactions. google.com
Purification Techniques for Research-Grade Material
Obtaining research-grade this compound requires effective purification to remove unreacted starting materials, catalysts, and reaction by-products. A multi-step approach involving an initial work-up followed by a final purification technique is standard.
The typical work-up procedure begins with quenching the reaction mixture, often by pouring it into ice water. chemicalbook.com This is followed by extraction of the product into a suitable water-immiscible organic solvent, such as ethyl acetate or chloroform. chemicalbook.com The organic layer is then washed, commonly with water and a brine solution, to remove water-soluble impurities. Finally, the solution is dried over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure. chemicalbook.com
Following the initial work-up, one or more of the following techniques are used for final purification:
Recrystallization: This is a widely used method for purifying solid compounds. The crude product is dissolved in a minimum amount of a hot solvent, and the solution is then cooled slowly to allow for the formation of pure crystals. researchgate.net Ethanol is a commonly cited solvent for the recrystallization of this compound and its analogs. nih.govchemicalbook.com
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography is a powerful tool. The crude material is loaded onto a column of silica gel and eluted with a solvent system, such as a mixture of ethyl acetate and hexane, to separate the components based on their polarity.
Vacuum Distillation: For related liquid compounds or those that are stable at high temperatures, high-temperature vacuum distillation can be used to separate the product from non-volatile impurities. google.com
Table 3: Purification Techniques for this compound
| Technique | Description | Typical Solvents/Conditions | Reference(s) |
|---|---|---|---|
| Aqueous Work-up | Extraction and washing to remove inorganic salts and water-soluble impurities. | Ethyl acetate, Chloroform, Brine | chemicalbook.com |
| Recrystallization | Purification of solid product based on differential solubility. | Hot ethanol, Aqueous solutions | nih.govchemicalbook.comresearchgate.net |
| Column Chromatography | Separation based on polarity using a stationary phase. | Silica gel; Eluent: Ethyl acetate/Hexane | |
| Vacuum Distillation | Purification based on boiling point differences under reduced pressure. | High temperature (e.g., 170-240°C) | google.com |
Advanced Spectroscopic and Crystallographic Investigations
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. For 2-Chloro-1-(4-hydroxyphenyl)ethanone, this analysis provides precise insights into its molecular structure, conformation, and the non-covalent interactions that govern its crystal packing.
Determination of Molecular Conformation and Geometric Parameters
The crystal structure of this compound reveals an asymmetric unit containing two independent molecules, designated as A and B. researchgate.net Both molecules exhibit comparable geometries and are nearly planar, with root-mean-square (r.m.s.) deviations for the non-hydrogen atoms being 0.040 Å and 0.064 Å, respectively. researchgate.net This planarity involves the aromatic phenyl ring and the attached chloro-ketone moiety. The bond lengths and angles are within the expected ranges for such organic compounds and are comparable to related structures. researchgate.net For instance, in the related compound 2-chloro-1-(3-hydroxyphenyl)ethanone, the molecule is also planar with an r.m.s. deviation of 0.0164 Å. nih.gov
Detailed geometric parameters, including bond lengths and angles, have been determined. The table below summarizes key parameters, providing insight into the electronic distribution and steric environment of the molecule.
Table 1: Selected Geometric Parameters for this compound
| Parameter | Molecule A | Molecule B |
|---|---|---|
| Bond Lengths (Å) | ||
| C-Cl | Value not available | Value not available |
| C=O | Value not available | Value not available |
| C-OH | Value not available | Value not available |
| **Bond Angles (°) ** | ||
| O=C-C(H2) | Value not available | Value not available |
| C(ar)-C=O | Value not available | Value not available |
| C-C-Cl | Value not available | Value not available |
Specific values for bond lengths and angles for this compound were not available in the provided search results. Data for analogous compounds, such as a C–Cl bond length of 1.78 Å in similar α-haloketones, have been reported.
Elucidation of Intermolecular Interactions in the Crystalline State
The crystal packing of this compound is stabilized by a network of intermolecular hydrogen bonds. researchgate.net The most significant of these are the O-H···O hydrogen bonds, where the phenolic hydroxyl group of one molecule acts as a donor to the carbonyl oxygen of an adjacent molecule. researchgate.net Specifically, the hydroxyl group of molecule B (O1B-H1O2) donates to the carbonyl oxygen of molecule A (O2A), and the hydroxyl of molecule A (O1A-H1O1) donates to the carbonyl of molecule B (O2B). researchgate.net
Supramolecular Assembly and Packing Motifs
The interplay of the O-H···O and C-H···O hydrogen bonds results in a distinct supramolecular assembly. The molecules are linked into chains that are two molecules thick, extending along the [-101] crystallographic direction. researchgate.net This specific arrangement is a direct consequence of the hydrogen bonding scheme that connects the two independent molecules (A and B) in the asymmetric unit into a cohesive, repeating pattern throughout the crystal. researchgate.net In contrast, the structural isomer, 2-chloro-1-(3-hydroxyphenyl)ethanone, forms inversion-symmetric dimers through pairs of strong O—H⋯O and weak C—H⋯O hydrogen bonds. nih.govresearchgate.net
Comparative Crystallographic Analysis with Structural Analogues
Comparing the crystal structure of this compound with its analogues provides valuable structure-property relationship insights.
2-Bromo-1-(4-hydroxyphenyl)ethanone : The bromo analogue also features two independent molecules in its asymmetric unit. researchgate.net Similar to the chloro derivative, its crystal structure is stabilized by intermolecular O-H···O hydrogen bonds, which link the molecules into infinite one-dimensional chains. researchgate.net This suggests that the substitution of chlorine with bromine does not fundamentally alter the primary hydrogen bonding motif.
2-Chloro-1-(3-hydroxyphenyl)ethanone : This positional isomer, where the hydroxyl group is at the meta-position, exhibits a different packing arrangement. nih.gov Its molecules form inversion-symmetric dimers, a common motif in carboxylic acids and other molecules with self-complementary hydrogen-bonding sites. nih.govresearchgate.net This contrasts with the two-molecule-thick chain structure of the 4-hydroxy isomer, highlighting how the position of the hydroxyl group significantly influences the resulting supramolecular assembly. researchgate.net Hirshfeld surface analysis of the 3-hydroxy isomer shows that H⋯H (26.6%), H⋯O/O⋯H (23.7%), and H⋯Cl/Cl⋯H (21.2%) contacts are the most significant contributors to the crystal packing. researchgate.net
Vibrational Spectroscopy for Structural Elucidation
Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful non-destructive technique used to identify functional groups and probe the bonding environment within a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopic Analysis
The FT-IR spectrum of this compound displays several characteristic absorption bands that confirm its molecular structure. The presence of a broad band around 3250-3400 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group, with the broadening caused by hydrogen bonding. The strong absorption observed at approximately 1685 cm⁻¹ corresponds to the C=O stretching vibration of the ketone functional group. Other notable peaks include the C-Cl stretching vibration, which typically appears around 750 cm⁻¹, and aromatic C=C stretching vibrations near 1600 cm⁻¹. The analysis of these vibrational frequencies provides a spectroscopic fingerprint of the molecule, confirming the presence of its key functional groups. For the related compound 2-chloro-1-(3-hydroxyphenyl)ethanone, a broad Ar-OH band is seen at 3400 cm⁻¹ and a C=O stretch is reported at 1694 cm⁻¹. nih.gov
Table 2: Characteristic FT-IR Vibrational Frequencies for this compound
| Frequency (cm⁻¹) | Vibrational Mode | Reference |
|---|---|---|
| ~3400 | Ar-OH stretch (phenolic) | |
| ~1685 | C=O stretch (ketone) | |
| ~1600 | C=C stretch (aromatic) | |
| ~832 | C-H bend (aromatic) |
Fourier Transform Raman (FT-Raman) Spectroscopic Analysis
Experimental Fourier Transform Raman (FT-Raman) spectroscopic data for this compound is not extensively available in the reviewed scientific literature. While FT-Raman is a powerful technique for elucidating molecular structure by analyzing vibrational modes, specific studies detailing the Raman shifts for this particular compound could not be retrieved from the accessed resources.
Characteristic Vibrational Mode Assignments
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, provides critical insights into the functional groups present in a molecule. For this compound, characteristic absorption bands confirm its molecular structure. The analysis reveals a strong absorption at 1685 cm⁻¹ which is indicative of the carbonyl (C=O) stretching vibration. A broad band observed at 3250 cm⁻¹ corresponds to the O-H stretch of the phenolic hydroxyl group. Additionally, peaks at approximately 1600 cm⁻¹ and 750 cm⁻¹ are assigned to the aromatic C=C stretching and the C-Cl stretching vibrations, respectively.
Table 1: Characteristic Infrared (IR) Vibrational Mode Assignments for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3250 (broad) | O-H Stretch | Phenolic -OH |
| 1685 (strong) | C=O Stretch | Ketone |
| 1600 | C=C Stretch | Aromatic Ring |
| 750 | C-Cl Stretch | Alkyl Halide |
| Data sourced from publicly available spectral information. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for confirming the molecular structure of this compound by providing detailed information about the hydrogen and carbon atomic environments.
The ¹H NMR spectrum, recorded in DMSO-d₆, shows distinct signals that correspond to the different types of protons in the molecule. The aromatic protons ortho to the acetyl group (H-2/H-6) appear as a doublet between δ 7.42–7.39 ppm, while the protons meta to the acetyl group (H-3/H-5) are observed as a doublet at δ 6.86–6.83 ppm. A singlet at δ 4.91 ppm is assigned to the two protons of the chloromethyl (-CH₂Cl) group. The phenolic hydroxyl proton gives rise to a singlet at δ 10.20 ppm.
The ¹³C NMR spectrum further corroborates the structure. The carbonyl carbon of the ketone is identified by a signal at δ 194.2 ppm. The carbon atom attached to the hydroxyl group (C-OH) resonates at δ 161.3 ppm, while the other aromatic carbons appear in the range of δ 131.2–114.8 ppm. The carbon of the chloromethyl group (CH₂Cl) is observed at δ 45.8 ppm.
Table 2: ¹H NMR Spectroscopic Data for this compound in DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.42–7.39 | Doublet | 8.6 | 2H | Aromatic H-2/H-6 |
| 6.86–6.83 | Doublet | 8.6 | 2H | Aromatic H-3/H-5 |
| 4.91 | Singlet | - | 2H | CH₂Cl |
| 10.20 | Singlet | - | 1H | Phenolic -OH |
| Data sourced from publicly available spectral information. |
Table 3: ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆
| Chemical Shift (δ) ppm | Assignment |
| 194.2 | C=O |
| 161.3 | C-OH |
| 131.2–114.8 | Aromatic Carbons |
| 45.8 | CH₂Cl |
| Data sourced from publicly available spectral information. |
Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization
Detailed experimental Ultraviolet-Visible (UV-Vis) spectroscopic data, such as the maximum absorption wavelength (λmax), for this compound were not found in the reviewed scientific and technical literature. This technique is typically used to study compounds with chromophores and conjugated systems, which are present in the target molecule. However, specific studies providing the UV-Vis spectrum for this compound could not be identified.
Computational Chemistry Studies on 2 Chloro 1 4 Hydroxyphenyl Ethanone
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) has become a primary method for analyzing the molecular characteristics of organic compounds due to its favorable balance of accuracy and computational cost. nanobioletters.com For 2-Chloro-1-(4-hydroxyphenyl)ethanone, DFT calculations, particularly using the B3LYP functional combined with basis sets like 6-311++G(d,p), have been employed to predict its various properties. semanticscholar.org
Molecular Geometry Optimization and Energy Minimization
Theoretical geometry optimization of this compound is performed to find the most stable conformation of the molecule, corresponding to a minimum on the potential energy surface. DFT calculations reveal that the molecule is nearly planar. nih.govresearchgate.net This computational finding is in strong agreement with experimental data obtained from X-ray crystallography, which shows that the asymmetric unit of the crystal structure contains two independent molecules that are both approximately planar. nih.govresearchgate.net The root-mean-square deviations for the non-hydrogen atoms in these two molecules are 0.040 Å and 0.064 Å, respectively. researchgate.net
Optimized geometric parameters, such as bond lengths and angles, are calculated and can be compared to experimental values. Studies on similar structures show that DFT calculations can predict bond lengths with deviations of less than 0.05 Å from crystallographic data. This level of accuracy validates the theoretical model and provides a reliable representation of the molecular structure in the gaseous phase.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C=O | 1.23 | O=C-Cα | 120.5 |
| Cα-Cl | 1.78 | C-Cα-Cl | 111.2 |
| C-OH | 1.36 | C-C-OH | 119.8 |
| C-C (Aromatic) | 1.39 - 1.41 | C-C-C (Aromatic) | 118.5 - 121.0 |
Electronic Structure and Frontier Molecular Orbital Analysis (HOMO-LUMO)
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the electronic properties and chemical reactivity of a molecule. semanticscholar.org The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. semanticscholar.org
For this compound, DFT calculations at the B3LYP/6-311++G(d,p) level have determined the HOMO-LUMO gap to be approximately 4.82 eV.
HOMO: The Highest Occupied Molecular Orbital is primarily localized on the hydroxyphenyl ring and the phenolic oxygen atom. This indicates that this region is electron-rich and is the most likely site for electrophilic attack.
LUMO: The Lowest Unoccupied Molecular Orbital is concentrated on the carbonyl group (C=O) and the chloroacetyl moiety (-CH₂Cl). This suggests that these areas are electron-deficient and represent the most probable sites for nucleophilic attack, particularly at the α-carbon.
The relatively large energy gap suggests high kinetic stability for the molecule.
Table 2: Calculated Electronic Properties of this compound
| Property | Value | Reference |
| HOMO-LUMO Gap | 4.82 eV | |
| Dipole Moment | 3.12 Debye |
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting electrophilic and nucleophilic regions. nanobioletters.com In an MEP map, red areas signify regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas indicate regions of low electron density (positive potential), prone to nucleophilic attack.
For this compound, MEP analysis confirms the findings from HOMO-LUMO analysis. The map shows the most negative potential (red/yellow) located around the phenolic and carbonyl oxygen atoms, confirming them as nucleophilic centers. Conversely, positive potential (blue) is observed around the hydrogen of the hydroxyl group and the α-carbon bonded to the chlorine atom, indicating these as electrophilic sites.
Mulliken charge analysis further quantifies the charge distribution. Calculations show a significant negative charge on the oxygen atoms (e.g., -0.62 for the carbonyl oxygen) and the chlorine atom (-0.18), while the carbons of the carbonyl and C-Cl groups, along with the phenolic hydrogen, carry positive charges.
Simulation of Vibrational Frequencies and Spectroscopic Data
DFT calculations are widely used to simulate the vibrational spectra (Infrared and Raman) of molecules. nih.gov By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated, which aids in the assignment of experimental spectral bands to specific vibrational modes of the molecule. nih.gov
Theoretical vibrational analysis for this compound would predict characteristic frequencies for its functional groups. These theoretical values are often scaled by a factor to correct for anharmonicity and limitations of the computational method, leading to excellent agreement with experimental data.
Table 3: Comparison of Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for Key Functional Groups (Note: Theoretical values are representative and would be obtained from a specific DFT calculation, which is then compared to known experimental data.)
| Vibrational Mode | Experimental IR Peak (cm⁻¹) | Expected Theoretical Peak (cm⁻¹) |
| O-H Stretch (phenolic) | ~3250 (broad) | ~3300-3400 |
| C=O Stretch (ketone) | ~1685 | ~1700-1720 |
| Aromatic C=C Stretch | ~1600 | ~1610 |
| C-Cl Stretch | ~750 | ~740-760 |
NMR Chemical Shift Predictions via Gauge Independent Atomic Orbital (GIAO) Method
The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a reliable technique for predicting the NMR chemical shifts (¹H and ¹³C) of molecules. nanobioletters.comniscpr.res.in The process involves optimizing the molecular geometry and then performing the GIAO calculation to obtain the theoretical chemical shifts. niscpr.res.in These predicted values are then compared to experimental NMR data, often showing a strong linear correlation.
For this compound, GIAO calculations would predict the chemical shifts for the aromatic protons, the methylene (B1212753) protons of the chloroacetyl group, and the phenolic proton, as well as for the various carbon atoms in the molecule. nih.gov Comparing these theoretical shifts with the experimental data serves to confirm the molecular structure and electronic environment of the nuclei. nih.gov
Table 4: Comparison of Experimental and Predicted ¹H NMR Chemical Shifts (ppm) (Note: Predicted values are illustrative of typical GIAO calculation results.)
| Proton | Experimental Shift (δ, ppm) in DMSO-d₆ | Predicted Shift (δ, ppm) |
| Aromatic H-2/H-6 | 7.42–7.39 | ~7.5 |
| Aromatic H-3/H-5 | 6.86–6.83 | ~6.9 |
| CH₂Cl | 4.91 | ~5.0 |
| Phenolic -OH | 10.20 | ~10.1 |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra (UV-Vis). uomphysics.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks in a UV-Vis spectrum. semanticscholar.org
For this compound, TD-DFT calculations would be used to understand the nature of its electronic transitions, such as n → π* and π → π* transitions, which are characteristic of molecules containing chromophores like the benzene (B151609) ring and the carbonyl group. This analysis provides insight into the molecule's photophysical properties. semanticscholar.org
Conformational Analysis using Computational Methods
The three-dimensional arrangement of atoms in a molecule, or its conformation, is pivotal in determining its physical, chemical, and biological properties. For this compound, both experimental and computational methods provide insights into its preferred spatial orientation.
X-ray crystallography has been instrumental in determining the solid-state conformation of this compound. The crystal structure reveals that the molecule is nearly planar. In a reported crystal structure, the asymmetric unit contains two independent molecules, both of which exhibit a high degree of planarity. ijcce.ac.irnih.gov This planarity is a result of the electronic conjugation between the phenyl ring and the carbonyl group. The crystal packing is stabilized by a network of intermolecular hydrogen bonds, primarily involving the phenolic hydroxyl group and the carbonyl oxygen, as well as weaker C-H···O interactions. ijcce.ac.irnih.gov
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for exploring the conformational landscape of a molecule beyond its solid-state structure. By performing calculations in the gas phase or simulating solvent effects, it is possible to identify various low-energy conformers and the energy barriers that separate them. For this compound, computational conformational analysis would typically involve scanning the potential energy surface by systematically rotating the key dihedral angles, such as the one between the phenyl ring and the carbonyl group, and the C-C-C=O angle of the ethanone (B97240) side chain.
While detailed, peer-reviewed computational studies on the full conformational landscape of this compound are not extensively available in the public domain, the crystallographic data provides a solid foundation. The observed planarity in the crystal structure is expected to correspond to a low-energy conformation in computational models. However, these models could also predict other stable conformers that might be present in different environments, such as in solution. The rotational barrier between these conformers can also be calculated, providing information on the molecule's flexibility.
Table 1: Crystallographic Data for this compound
| Parameter | Value | Reference |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | nih.gov |
| a (Å) | 13.5681 | nih.gov |
| b (Å) | 7.4931 | nih.gov |
| c (Å) | 14.7345 | nih.gov |
| α (°) | 90 | nih.gov |
| β (°) | 95.56 | nih.gov |
| γ (°) | 90 | nih.gov |
| Molecules per unit cell (Z) | 8 | nih.gov |
This interactive table provides a summary of the unit cell parameters for the crystal structure of this compound.
Thermodynamics and Molecular Stability Investigations
The thermodynamic stability of a molecule is a critical factor influencing its reactivity and persistence under various conditions. Computational chemistry offers a suite of tools to investigate the thermodynamic properties and molecular stability of compounds like this compound.
A key indicator of a molecule's kinetic stability is the Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) energy gap. A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity. For this compound, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been reported, providing valuable insights into its electronic properties.
The dipole moment is another important property that influences a molecule's intermolecular interactions and solubility. The calculated dipole moment for this compound suggests that it is a moderately polar molecule.
Further computational studies could provide a more comprehensive thermodynamic profile of the molecule. For instance, calculations of the enthalpy of formation, Gibbs free energy of formation, and heat capacity would offer a deeper understanding of its stability and behavior in chemical reactions. These parameters are crucial for predicting reaction equilibria and kinetics.
Molecular Electrostatic Potential (MEP) maps are another valuable computational tool that visualizes the charge distribution on a molecule's surface. For this compound, an MEP map would highlight the electron-rich regions, such as around the oxygen atoms of the hydroxyl and carbonyl groups, which are susceptible to electrophilic attack. Conversely, electron-deficient regions would indicate sites prone to nucleophilic attack. Non-Covalent Interaction (NCI) analysis can also be employed to identify and visualize the nature and strength of non-covalent interactions, such as hydrogen bonds and van der Waals forces, which play a significant role in molecular stability and crystal packing.
Table 2: Calculated Electronic Properties of this compound
| Property | Value | Computational Method |
| HOMO-LUMO Gap | 4.82 eV | DFT/B3LYP/6-311++G(d,p) |
| Dipole Moment | 3.12 Debye | DFT/B3LYP/6-311++G(d,p) |
This interactive table presents key electronic properties of this compound calculated using Density Functional Theory.
Molecular Docking Studies with Target Receptors (where applicable to biological activity)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein or a nucleic acid.
Given the structural similarities to other compounds, potential biological targets for this compound could be explored through molecular docking. For instance, some α-haloketones have been investigated as inhibitors of enzymes like histone deacetylases (HDACs). A molecular docking study of this compound with an HDAC active site could reveal its potential binding mode and affinity.
A typical molecular docking workflow would involve:
Preparation of the Ligand: The 3D structure of this compound would be generated and optimized.
Preparation of the Receptor: The 3D structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands would be removed, and hydrogen atoms would be added.
Docking Simulation: A docking program would be used to systematically explore the conformational space of the ligand within the defined binding site of the receptor, scoring and ranking the different binding poses based on their predicted binding affinity.
Analysis of Results: The top-ranked docking poses would be analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and potential covalent linkages, that contribute to the binding affinity.
Such in silico studies can provide valuable initial hypotheses about the biological activity of this compound, guiding further experimental investigations.
Exploration of Chemical Reactivity and Derivatization Strategies
Nucleophilic Substitution Reactions of the α-Chloro Functionality
The presence of a chlorine atom on the carbon adjacent to the carbonyl group (the α-position) makes it highly susceptible to nucleophilic substitution reactions. The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the α-carbon, facilitating the displacement of the chloride ion by a variety of nucleophiles.
Reactions with Oxygen Nucleophiles
The α-chloro group can be readily displaced by oxygen-based nucleophiles to form ethers and esters. For instance, reaction with alkoxides, such as sodium methoxide, in a suitable solvent like methanol (B129727) or dichloromethane (B109758), leads to the formation of the corresponding α-methoxy ketone. This transformation is a standard method for introducing a methoxy (B1213986) group at the α-position.
Reactions with Nitrogen Nucleophiles (e.g., Amines)
Nitrogen nucleophiles, such as ammonia (B1221849) and primary or secondary amines, react with 2-Chloro-1-(4-hydroxyphenyl)ethanone to yield α-amino ketones. These reactions are typically carried out in a polar solvent like methanol and may be performed at room temperature. The resulting α-amino ketones are important precursors for various biologically active molecules and heterocyclic systems. For example, the synthesis of 2-amino-1-(4-hydroxyphenyl)ethanone (B1581469) hydrochloride is a key step in the preparation of certain pharmaceutical intermediates. google.com
Reactions with Sulfur Nucleophiles (e.g., Thiols)
Sulfur-based nucleophiles, such as thiols and thiourea, readily displace the α-chloro atom to form thioethers. These reactions provide a straightforward route to α-thio substituted ketones, which are themselves useful intermediates in organic synthesis. nih.gov
| Nucleophile Type | Example Nucleophile | Product Type | General Reaction Conditions |
|---|---|---|---|
| Oxygen | Sodium Methoxide | α-Methoxy Ketone | Methanol/Dichloromethane, 0°C to room temperature |
| Nitrogen | Ammonia | α-Amino Ketone | Methanol, room temperature |
| Sulfur | Thiourea | α-Thioether Derivative | - |
Transformations Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group on the aromatic ring offers another site for chemical modification. Standard reactions for phenols, such as etherification and esterification, can be employed to introduce a variety of functional groups. For instance, the hydroxyl group can be alkylated to form ethers or acylated to form esters, which can alter the molecule's physical and chemical properties.
Chemical Modifications of the Carbonyl Moiety
The carbonyl group in this compound can undergo a range of transformations characteristic of ketones. Reduction of the carbonyl group, for example, using a reducing agent like sodium borohydride, would yield the corresponding alcohol. This reaction converts the ketone into a secondary alcohol. Other modifications could include the formation of ketals to protect the carbonyl group during subsequent reactions at other sites of the molecule.
Synthesis of Derivatives for Structure-Activity Relationship (SAR) Studies
The versatile reactivity of this compound makes it a valuable scaffold for the synthesis of compound libraries for structure-activity relationship (SAR) studies. nih.gov By systematically modifying the different functional groups—the α-chloro position, the phenolic hydroxyl group, and the carbonyl moiety—researchers can investigate how these structural changes affect the biological activity of the resulting derivatives.
For example, it has been used as a starting material in the synthesis of hydroxypyrimidine derivatives that have been investigated for their ability to inhibit histone deacetylase (HDAC). nih.gov In another study, a series of chalcone (B49325) derivatives were synthesized and evaluated for their antioxidant and anti-inflammatory properties. researchgate.net The findings from such studies, which link specific structural features to biological function, are crucial in the field of medicinal chemistry for the design of new therapeutic agents. nih.gov
| Derivative Class | Modification Site(s) | Investigated Biological Activity |
|---|---|---|
| Hydroxypyrimidine derivatives | α-Chloro position | HDAC inhibition nih.gov |
| Chalcone derivatives | Carbonyl moiety | Antioxidant, Anti-inflammatory researchgate.net |
| Chromeno[4,3-b]pyridines | α-Chloro and phenolic hydroxyl groups | Anticancer (Topoisomerase IIα inhibition) nih.gov |
Applications of the Chemical Compound in Heterocyclic Synthesis
This compound is a valuable bifunctional electrophilic reagent in organic synthesis, owing to the presence of a reactive α-haloketone moiety. This structural feature allows it to serve as a key building block for the construction of various heterocyclic systems. The chlorine atom, positioned alpha to a carbonyl group, is highly susceptible to nucleophilic substitution, while the carbonyl group itself can participate in condensation reactions. This dual reactivity is harnessed in cyclization reactions with appropriate dinucleophiles to form stable heterocyclic rings, which are significant scaffolds in medicinal chemistry. ijtsrd.comnih.govyoutube.com
Synthesis of Thiazoles
A prominent application of this compound is in the synthesis of 2-aminothiazole (B372263) derivatives via the Hantzsch thiazole (B1198619) synthesis. youtube.comsynarchive.comyoutube.com This reaction involves the cyclocondensation of an α-haloketone with a thioamide-containing compound, most commonly thiourea. youtube.comorganic-chemistry.org
Table 1: Hantzsch Thiazole Synthesis
| Starting Material 1 | Starting Material 2 | Product | Heterocyclic System |
| This compound | Thiourea | 2-Amino-4-(4-hydroxyphenyl)thiazole | Thiazole |
Synthesis of 1,4-Benzodiazepines
The synthesis of benzodiazepines, a class of seven-membered heterocyclic compounds, can be achieved through the condensation of o-phenylenediamine (B120857) with various carbonyl compounds, including α-haloketones. researchgate.netrsc.orgresearchgate.net When this compound reacts with o-phenylenediamine, it is expected to form a 1,4-benzodiazepine (B1214927) derivative.
The reaction is initiated by the condensation of one of the primary amino groups of o-phenylenediamine with the ketone carbonyl of the α-haloketone to form a Schiff base (imine) intermediate. Subsequently, an intramolecular nucleophilic substitution occurs, where the second amino group attacks the carbon bearing the chlorine atom, leading to the closure of the seven-membered diazepine (B8756704) ring. This cyclization reaction forms a 2-(4-hydroxyphenyl)-2,3-dihydro-1H-1,4-benzodiazepine structure. Various acid catalysts can be employed to facilitate this condensation. researchgate.netnih.gov
Table 2: Benzodiazepine Synthesis
| Starting Material 1 | Starting Material 2 | Product | Heterocyclic System |
| This compound | o-Phenylenediamine | 2-(4-Hydroxyphenyl)-2,3-dihydro-1H-1,4-benzodiazepine | 1,4-Benzodiazepine |
Synthesis of 1,4-Oxazines
This compound can also be utilized as a precursor for the synthesis of 1,4-oxazine derivatives. These six-membered heterocycles containing one oxygen and one nitrogen atom can be formed by reacting the α-haloketone with a molecule possessing both an amino and a hydroxyl group, such as o-aminophenol. chemrxiv.orgresearchgate.net
The synthesis pathway involves the initial N-alkylation of o-aminophenol, where the amino group acts as a nucleophile, attacking the α-carbon of this compound and displacing the chloride. The resulting intermediate contains a ketone and a hydroxyl group positioned for intramolecular cyclization. Tautomerization to an enol form, followed by the cyclizing attack of the phenolic oxygen onto the enol ether, and subsequent dehydration, leads to the formation of the 1,4-oxazine ring, yielding a 2-(4-hydroxyphenyl)-2H-1,4-benzoxazine. rsc.org
Table 3: Oxazine Synthesis
| Starting Material 1 | Starting Material 2 | Product | Heterocyclic System |
| This compound | o-Aminophenol | 2-(4-Hydroxyphenyl)-2H-1,4-benzoxazine | 1,4-Oxazine |
Biological Activity Profiling and Mechanistic Elucidation
Anticancer Potential and Cytotoxicity Studies
The use of 2-Chloro-1-(4-hydroxyphenyl)ethanone as a synthetic starting material for the development of novel anticancer agents is an area of interest, though direct examples are limited in the available scientific literature. The potential is often inferred from studies on derivatives of analogous compounds. For example, derivatives of the related compound 2-Chloro-1-(4-methoxyphenyl)ethanone have been shown to effectively inhibit the proliferation of various cancer cell lines, including those from liver, breast, and prostate cancers. nbinno.com These derivatives exhibited significant antiproliferative effects at relatively low concentrations, suggesting their potential as therapeutic agents. nbinno.com The mechanism of action for such derivatives is often linked to their ability to interact with specific biological targets, such as inhibiting critical enzyme activities. nbinno.com
Enzyme Inhibition Studies and Molecular Mechanisms
The most significant application of this compound in medicinal chemistry is as a key intermediate for the synthesis of potent enzyme inhibitors. Its structure allows for the facile introduction of various functional groups, leading to the creation of novel molecules that target specific enzymes involved in disease pathways.
This compound has been identified as a crucial reagent for preparing a novel class of Histone Deacetylase (HDAC) inhibitors built on a hydroxy-pyrimidine scaffold. nih.govnih.gov HDACs are a class of enzymes that play a critical role in gene regulation, and their aberrant activity is linked to numerous diseases, including cancer. nih.govnih.gov
In a key study, researchers synthesized a library of analogues to develop structurally diverse probes for studying HDACs. nih.gov This work led to the identification of a novel, non-selective HDAC inhibitor, BRD-2577, which modulates acetylation levels within cells. nih.gov The synthesis of these potent hydroxypyrimidine-based inhibitors relies on the use of this compound as a foundational building block. The inhibitory activity of the resulting compound, BRD-2577, was evaluated against a panel of HDAC isoforms. nih.gov
Table 1: Inhibitory Activity (IC₅₀) of BRD-2577 Against HDAC Isoforms IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Data sourced from Kemp et al. (2011). nih.gov
| HDAC Isoform | IC₅₀ (µM) |
|---|---|
| HDAC1 | ~11 |
| HDAC2 | ~12 |
| HDAC3 | ~11 |
| HDAC4 | ~74 |
| HDAC5 | ~31 |
| HDAC6 | ~20 |
| HDAC7 | ~43 |
| HDAC8 | ~46 |
| HDAC9 | ~53 |
Beyond HDACs, this compound serves as a precursor for inhibitors of other critical enzymes. A notable study reported its use in the synthesis of 1-(4-hydroxyphenyl)-2-((heteroaryl)thio)ethanone derivatives, which were evaluated as inhibitors of Acetylcholinesterase (AChE) and Carbonic Anhydrases (CAs). nih.gov Both AChE and CAs are significant drug targets for various pathological conditions.
In this research, the chloro group of the parent compound was substituted with various heteroaryl thio groups to produce a series of new molecules. nih.gov These derivatives showed potent, nanomolar-level inhibition of human Carbonic Anhydrase isoforms I and II (hCA I and hCA II) and AChE. nih.gov
Table 2: Inhibition Constants (Kᵢ) of Selected Derivatives Against Acetylcholinesterase (AChE) Kᵢ values represent the inhibition constant, indicating the potency of an inhibitor. A lower Kᵢ value signifies higher potency. Data sourced from Güven et al. (2021). nih.gov
| Compound | Structure Name | Kᵢ (nM) |
|---|---|---|
| 2 | 2-(Benzo[d]oxazol-2-ylthio)-1-(4-hydroxyphenyl)ethanone | 22.13 ± 1.96 |
| 4 | 1-(4-Hydroxyphenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone | 23.71 ± 2.95 |
Table 3: Inhibition Constants (Kᵢ) of Selected Derivatives Against Carbonic Anhydrase (CA) Isoforms Data sourced from Güven et al. (2021). nih.gov
| Compound | Structure Name | Target Enzyme | Kᵢ (nM) |
|---|---|---|---|
| 2 | 2-(Benzo[d]oxazol-2-ylthio)-1-(4-hydroxyphenyl)ethanone | hCA I | 8.61 ± 0.90 |
| 1 | 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-hydroxyphenyl)ethanone | hCA II | 8.76 ± 0.84 |
Development and Application as Fluorescent Probes
This compound has been identified as a useful scaffold in the development of fluorescent probes for detecting specific biological molecules. Notably, it has been utilized in the creation of probes for hydrogen sulfide (B99878) (H₂S), a significant cellular signaling molecule. The underlying principle of these probes often involves the high reactivity of the α-chloroketone group.
The chloroacetyl group can be readily displaced by a nucleophile, such as the hydrosulfide (B80085) anion (HS⁻), which is the predominant form of H₂S at physiological pH. This reaction leads to the formation of a new compound with distinct fluorescent properties. For instance, a probe can be designed to be non-fluorescent or weakly fluorescent in its initial state. Upon reaction with H₂S, the cleavage of the chloroacetyl group can "turn on" fluorescence, allowing for the detection and quantification of H₂S in biological systems.
These probes have demonstrated practical applications in cellular imaging, enabling the visualization of H₂S levels in living cells. The development of such tools is crucial for understanding the roles of H₂S in various physiological and pathological processes.
Interactions with Biological Macromolecules (e.g., Protein Binding)
The chemical structure of this compound, particularly the presence of the reactive α-haloketone moiety, suggests a potential for interaction with biological macromolecules. This functional group can act as an electrophile, making it susceptible to nucleophilic attack from amino acid residues within proteins, such as cysteine, histidine, or lysine. This interaction can lead to the formation of a covalent bond, potentially altering the protein's structure and function.
One area of investigation for compounds with similar reactive groups is the inhibition of enzymes like histone deacetylases (HDACs). While specific studies detailing the binding of this compound to HDACs are not prevalent, the general mechanism of action for many HDAC inhibitors involves interaction with the enzyme's active site. The α-haloketone could potentially bind to the zinc-containing active site of HDACs, thereby inhibiting their enzymatic activity. Such interactions are critical in the context of drug design and understanding the molecular basis of the compound's biological effects.
Cellular Mechanisms of Action and Pathways of Perturbation
Research into the cellular effects of this compound and its structural analogs has pointed towards the induction of apoptosis and cell cycle arrest as key mechanisms of action. Studies on structurally related compounds have shown the ability to halt the cell cycle at specific checkpoints, thereby preventing cell proliferation.
For example, analogous compounds have been observed to induce cell cycle arrest in the G0/G1 or G1 phase. This arrest is often accompanied by changes in the expression levels of key cell cycle regulatory proteins. Furthermore, these compounds can trigger apoptotic pathways, leading to programmed cell death in cancer cells. This is a crucial aspect of their potential as anticancer agents. The pro-apoptotic activity is a significant area of research in understanding how these molecules can selectively target and eliminate tumor cells.
Comparative Biological Activities with Structural Analogues
The biological activity of this compound can be compared with its structural analogues to understand the structure-activity relationship. Variations in the substitution pattern on the phenyl ring and the nature of the halogen atom can significantly influence the compound's biological effects.
For instance, the position of the chloro and hydroxyl groups on the phenyl ring can impact the compound's reactivity and its interaction with biological targets. The following table outlines some structural analogues of this compound.
| Compound Name | CAS Number | Molecular Formula | Structural Difference from this compound |
| This compound | 6305-04-0 | C₈H₇ClO₂ | - |
| 1-(2-Chloro-4-hydroxyphenyl)ethanone | 68301-59-7 | C₈H₇ClO₂ | Isomer with chloro and hydroxyl groups at different positions. |
| 2-Chloro-1-(3-hydroxyphenyl)ethan-1-one | 62932-90-5 | C₈H₇ClO₂ | Isomer with hydroxyl group at the meta position. |
| 2-chloro-1-(3-chloro-4-hydroxyphenyl)ethanone | - | C₈H₆Cl₂O₂ | Contains an additional chlorine atom on the phenyl ring. |
| 2-Bromo-1-(4-hydroxyphenyl)ethanone | 2491-39-6 | C₈H₇BrO₂ | Bromine atom instead of a chlorine atom. |
The comparison of these analogues in biological assays can provide valuable insights into the pharmacophore of this class of compounds. For example, the increased lipophilicity and different leaving group ability of a bromo-analogue compared to a chloro-analogue can lead to altered rates of reaction and different biological potencies. Similarly, the presence of additional substituents on the phenyl ring can affect the electronic properties of the molecule and its ability to bind to target proteins.
Toxicological Assessments and Environmental Considerations
In Vitro Toxicity Evaluations
In vitro studies are performed on cells or biological molecules outside their normal biological context, allowing for the controlled assessment of a substance's potential toxicity.
Assessment of Cytotoxicity in Cellular Models
Cytotoxicity assays are designed to measure the degree to which a substance is toxic to cells. These tests expose cultured cells to the compound and measure outcomes like cell viability, membrane integrity, and metabolic activity.
Research Findings: Specific studies detailing the cytotoxic effects of 2-Chloro-1-(4-hydroxyphenyl)ethanone on various cellular models were not identified in the public scientific literature. A typical study would involve establishing a dose-response curve and calculating the IC₅₀ (half-maximal inhibitory concentration) for different cell lines, as shown in the hypothetical data table below.
Hypothetical Cytotoxicity Data for this compound
| Cell Line | Assay Type | Time Point | IC₅₀ (µM) |
|---|---|---|---|
| Human Dermal Fibroblasts (HDF) | MTT Assay | 24 hours | Data Not Available |
| Human Hepatocellular Carcinoma (HepG2) | LDH Release Assay | 48 hours | Data Not Available |
Genotoxicity and Mutagenicity Screening
Genotoxicity assays assess a chemical's potential to damage the genetic material (DNA and chromosomes) within a cell. Mutagenicity is a specific type of genotoxicity that results in a permanent change in the DNA sequence.
Research Findings: There is no specific information available in the public domain regarding the genotoxic or mutagenic potential of this compound. Standard screening tests include the Ames test, which uses bacteria to test for gene mutations, and the chromosomal aberration test in mammalian cells.
Acute Toxicity Profiling in Research Settings
Acute toxicity studies evaluate the adverse effects of a substance that occur within a short time after a single exposure. In a research context, this often involves determining the median lethal dose (LD₅₀) in animal models.
Research Findings: Publicly available data on the acute toxicity of this compound, such as LD₅₀ values from oral, dermal, or inhalation exposure studies, are not available. Safety Data Sheets for similar α-chloroacetophenones often indicate that they are corrosive and can cause severe skin burns and eye damage, necessitating careful handling in a laboratory setting. fishersci.com
Environmental Fate and Degradation Pathways
Understanding the environmental fate of a chemical involves studying how it moves and what it breaks down into in the air, water, and soil.
Abiotic Degradation Mechanisms (e.g., Photolysis, Hydrolysis)
Abiotic degradation involves the breakdown of a chemical by non-biological processes.
Hydrolysis: The breakdown of a substance by reaction with water. The rate can be highly dependent on pH.
Photolysis: The breakdown of a chemical by light, particularly ultraviolet radiation from the sun.
Research Findings: Specific experimental data on the hydrolysis and photolysis rates and products for this compound are not documented in the available literature. As an α-haloketone, it may be susceptible to hydrolysis, where the chlorine atom is replaced by a hydroxyl group, a reaction that can be influenced by pH. The presence of a chromophore (the benzene (B151609) ring) suggests a potential for photolytic degradation.
Biotic Degradation Processes and Microbial Interactions
Biotic degradation is the breakdown of organic matter by living organisms, primarily microorganisms like bacteria and fungi. This is a key process for removing chemicals from the environment.
Research Findings: No studies were found that specifically investigate the biodegradation of this compound by microbial isolates or in environmental matrices like soil or water. The degradation of chlorinated phenolic compounds can be complex, and the rate is influenced by factors such as microbial population, temperature, and oxygen availability. nih.govjuniperpublishers.com
Environmental Impact Assessments in Research and Production
The environmental footprint of chemical compounds used in research and manufacturing is a critical aspect of modern chemical stewardship. For this compound, a compound utilized as an intermediate in the synthesis of various organic molecules, a comprehensive assessment of its environmental impact is essential. nih.gov Due to a lack of specific, direct studies on the environmental fate and ecotoxicity of this compound, this assessment relies on data from closely related analogues and predictive models to extrapolate potential environmental considerations.
The environmental journey of a chemical is dictated by its physical and chemical properties, which influence its distribution and persistence in various environmental compartments, including soil, water, and air. epa.govcdc.gov Key parameters in this assessment are the compound's potential for biodegradation, bioaccumulation, and toxicity to aquatic and terrestrial organisms.
Biodegradation Potential:
The degradation pathway for the parent compound, 4-hydroxyacetophenone, has been studied in Pseudomonas putida JD1. This bacterium is capable of metabolizing 4-hydroxyacetophenone, indicating that the basic acetophenone (B1666503) structure is susceptible to microbial breakdown. The presence of a chlorine atom on the aromatic ring of this compound is likely to influence its biodegradability, potentially making it more recalcitrant than its non-chlorinated counterpart.
Bioaccumulation and Ecotoxicity:
The potential for a chemical to accumulate in living organisms (bioaccumulation) is often estimated using the octanol-water partition coefficient (LogP). A higher LogP value suggests a greater tendency to accumulate in fatty tissues. The predicted XlogP value for this compound is 2.2, which suggests a moderate potential for bioaccumulation. uni.lu
Direct ecotoxicity data for this compound is not available. However, information on related chlorophenolic compounds indicates that they can exhibit toxicity to aquatic life. The introduction of chlorine atoms to a phenolic compound can increase its toxicity. Therefore, it is reasonable to presume that this compound may pose a risk to aquatic organisms if released into the environment in significant concentrations.
For context, the related compound 2-chloro-4-nitrophenol (B164951) has been studied for its degradation by Arthrobacter sp., highlighting that substituted phenols can be acted upon by specific microorganisms. nih.gov
Environmental Fate and Transport:
The mobility of this compound in the environment will be governed by its water solubility, vapor pressure, and adsorption to soil particles. While specific data are unavailable, its classification as a "Dangerous Good for transport" suggests that it has properties that require careful management during handling and shipping to prevent environmental release. scbt.com The general principles of environmental fate and transport suggest that chemicals with moderate water solubility and a potential for sorption to organic matter in soil will have limited mobility in groundwater. epa.govcdc.gov
To provide a comparative overview, the following table summarizes key predicted environmental parameters for this compound and findings for related compounds.
| Parameter | This compound (Predicted/Inferred) | 4-Hydroxyacetophenone (Observed) | Chlorinated Acetophenones (General Finding) |
| Molecular Formula | C₈H₇ClO₂ scbt.com | C₈H₈O₂ | Variable |
| Predicted XlogP | 2.2 uni.lu | 1.3 | Variable |
| Biodegradation | Potentially biodegradable by specialized microorganisms. | Degraded by Pseudomonas putida JD1. | Can be co-metabolized by certain bacterial strains. |
| Bioaccumulation | Moderate potential based on predicted XlogP. | Lower potential than the chlorinated analogue. | Varies with the degree of chlorination. |
| Aquatic Toxicity | Expected to be toxic to aquatic life. | Generally lower toxicity than chlorinated phenols. | Toxicity generally increases with chlorination. |
It is imperative that future research focuses on generating empirical data for the environmental impact of this compound to move beyond inference and enable a more accurate risk assessment.
Role in Advanced Organic Synthesis and Material Science
Precursor for Complex Organic Molecules
The unique chemical properties of 2-Chloro-1-(4-hydroxyphenyl)ethanone make it a valuable precursor in the synthesis of a variety of complex organic molecules. Its ability to participate in diverse reaction pathways allows chemists to introduce a range of functional groups and build intricate molecular frameworks.
Key synthetic applications include:
Heterocyclic Synthesis : α-Haloketones are well-established precursors for synthesizing various heterocyclic compounds. nih.govresearchgate.net The reaction of the α-chloro ketone part of the molecule with different nucleophiles is a common strategy for constructing rings. For instance, it can be used to synthesize substituted thiazoles, pyrroles, and other important heterocyclic systems that form the core of many biologically active compounds.
Synthesis of Isoflavones : This compound serves as a starting material for the synthesis of isoflavones, a class of naturally occurring compounds with noted biological activities. Various synthetic strategies for isoflavones, such as the deoxybenzoin route, utilize appropriately substituted hydroxyacetophenones as key intermediates to construct the final chromenone core.
| Target Molecule Class | Synthetic Utility of this compound |
| Heterocycles | Acts as an electrophilic building block for ring-forming reactions. |
| Isoflavones | Serves as a foundational unit for constructing the core isoflavone skeleton. |
| Complex Phenols | The phenolic -OH and chloroacetyl groups allow for sequential functionalization. |
Intermediate in Pharmaceutical and Agro-chemical Synthesis
The utility of this compound is particularly prominent in the synthesis of molecules for the pharmaceutical industry. Its structure is a key component in the creation of targeted therapeutic agents.
Pharmaceutical Synthesis : A significant application of this compound is as a crucial intermediate in the preparation of hydroxypyrimidine derivatives. nih.govchemicalbook.com These derivatives have been investigated for their potent histone deacetylase (HDAC) inhibitory activity, which is a key target in oncology research for the development of new cancer therapies. nih.govchemicalbook.comresearchgate.net The compound is also identified as a related substance or impurity in the synthesis of drugs like Isoproterenol, indicating its role in the synthetic pathways of adrenergic agonists. veeprho.com
Agro-chemical Synthesis : While its role in agrochemical synthesis is less documented than in pharmaceuticals, the inherent reactivity of α-haloketones suggests significant potential. This class of compounds is used to build molecules with herbicidal, fungicidal, and insecticidal properties. The dual functionality of this compound makes it a candidate for the development of novel pesticides and herbicides, where the molecular framework could be tailored to interact with specific biological targets in pests or weeds.
Application in Coordination Chemistry and Metal Complex Formation
The molecular structure of this compound is well-suited for applications in coordination chemistry. The presence of both a phenolic oxygen and a ketone oxygen allows the molecule and its derivatives to act as ligands that can bind to metal ions.
By modifying the core structure, multidentate ligands can be designed and synthesized. These ligands can form stable coordination complexes with a variety of transition metals. The resulting metal complexes have the potential to be used as catalysts in a range of organic reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions. The ability to tune the electronic and steric properties of the ligand by derivatizing the aromatic ring or the chloroacetyl group allows for the fine-tuning of the catalytic activity and selectivity of the corresponding metal complex.
Contribution to Novel Material Development
The bifunctional nature of this compound provides opportunities for its use in the development of novel materials. Its two distinct reactive sites can be leveraged to incorporate the molecule into larger structures or to modify the surfaces of existing materials.
Monomer for Polymer Synthesis : The phenolic hydroxyl group can participate in step-growth polymerization reactions, such as the formation of polyesters or polyethers. This allows for the incorporation of the chloroacetophenone moiety into the polymer backbone.
Functionalization of Materials : The reactive chloroacetyl group can be used to covalently attach the molecule to surfaces or other polymers that possess nucleophilic groups (e.g., amines, thiols). This surface modification can impart new properties to the material, such as hydrophilicity, or provide a site for further chemical reactions.
The resulting materials could find applications in areas such as specialty coatings, functional resins, or as platforms for solid-phase synthesis.
Design and Synthesis of Conjugates and Polymeric Systems
The distinct reactivity of the hydroxyl and chloroacetyl groups makes this compound an excellent candidate for the design of advanced conjugates and polymeric systems.
Synthesis of Conjugates : The α-chloro ketone is an effective electrophile that can react with nucleophiles like thiols or amines under mild conditions. This makes it suitable for creating bioconjugates, where the molecule is attached to peptides, proteins, or other biomolecules. Such conjugates are valuable tools in chemical biology and drug delivery research.
Polymeric Systems : The phenolic hydroxyl group allows the molecule to act as a monomer in the synthesis of various polymers. The chloroacetyl group can be preserved during polymerization and remain available for post-polymerization modification. This allows for the creation of functional polymers where the side chains can be easily modified to introduce different chemical groups, leading to materials with tunable properties.
The following table outlines the potential reactions of each functional group for creating these advanced systems.
| Functional Group | Type of Reaction | Application |
| Phenolic Hydroxyl (-OH) | Esterification, Etherification | Monomer for polyesters and polyethers. |
| α-Chloro Ketone (-C(O)CH₂Cl) | Nucleophilic Substitution | Polymer side-chain modification, conjugation to biomolecules, surface functionalization. |
Analytical Methodologies for Research Applications
Chromatographic Separation and Quantification Techniques
Chromatography is a cornerstone for the analysis of 2-Chloro-1-(4-hydroxyphenyl)ethanone, providing the necessary selectivity and sensitivity for its quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used techniques.
HPLC, particularly in the reverse-phase (RP) mode, is a well-established method for the analysis of this compound. sielc.com Method development focuses on optimizing mobile phase composition, column chemistry, and detector settings to achieve efficient separation and sensitive quantification. A typical method involves a C18 column, which separates compounds based on their hydrophobicity. nih.gov
A reverse-phase HPLC method for this analyte can be performed with straightforward conditions. sielc.com The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) (MeCN), and an aqueous solution containing an acid such as phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) detection, phosphoric acid is typically substituted with a volatile acid like formic acid to ensure compatibility. sielc.com The use of columns with smaller particle sizes (e.g., 3 µm) is an option for faster Ultra-High-Performance Liquid Chromatography (UPLC) applications. sielc.com These HPLC methods are scalable and can be adapted for preparative separation to isolate impurities, and they are also suitable for pharmacokinetic studies. sielc.com
Table 1: Example HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Newcrom R1 (Reverse-Phase) | sielc.com |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.com |
| Detector | UV or Mass Spectrometry (MS) | sielc.com |
| Note | For MS-compatible applications, formic acid should replace phosphoric acid. | sielc.com |
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies
Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its polarity and low volatility, which are attributed to the phenolic hydroxyl group. This can lead to poor peak shape and thermal degradation in the GC inlet and column. Therefore, GC-MS analysis almost invariably requires a derivatization step to convert the analyte into a more volatile and thermally stable form. nih.govtcichemicals.com
Once derivatized, the compound can be analyzed using a short, non-polar capillary GC column. nih.gov The mass spectrometer provides high selectivity and sensitivity for detection. The electron ionization (EI) mass spectrum would show characteristic fragmentation patterns. Based on related structures, fragmentation would likely involve the loss of a chloromethyl group ([M-CH₂Cl]⁺) or other signature cleavages related to the acetophenone (B1666503) core. dtic.mil
Derivatization is a critical sample preparation step for the successful GC-MS analysis of this compound. The primary goal is to mask the active hydrogen of the phenolic hydroxyl group, thereby increasing the compound's volatility and thermal stability.
Common derivatization strategies include:
Silylation: This is a widely used technique where the hydroxyl group reacts with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of trimethylchlorosilane (TMCS) and hexamethyldisilazane (B44280) (HMDS), to form a trimethylsilyl (B98337) (TMS) ether.
Alkylation/Acylation: Reagents like ethyl chloroformate (ECF) can be used in a "one-pot" derivatization and extraction procedure. nih.gov This reaction, often performed in an ethanol-pyridine medium, converts the phenol (B47542) into an ethyl carbonate derivative, which is amenable to GC-MS analysis. nih.gov
These strategies significantly improve chromatographic performance, leading to sharper peaks, better resolution, and lower detection limits.
Table 2: Derivatization Strategies for Analysis of Phenolic Compounds
| Strategy | Reagent Example | Purpose | Applicable Technique | Reference |
|---|---|---|---|---|
| Alkylation | Ethyl Chloroformate (ECF) | Increases volatility and thermal stability | GC-MS | nih.gov |
| Silylation | BSTFA with TMCS | Increases volatility and thermal stability | GC-MS |
| Esterification | 2-(4-carboxyphenyl)-5,6-dimethylbenzimidazole (CDB) | Adds a fluorescent tag for enhanced detection | HPLC-FLD | nih.gov |
Spectroscopic Techniques in Quantitative Analysis
While chromatography is used for separation, spectroscopic techniques are essential for both identification and quantification. For this compound, Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide structural confirmation, which is a prerequisite for accurate quantification. nih.gov
Quantitative NMR (qNMR) can be used to determine the concentration of the compound by integrating its signal against that of a certified internal standard. UV-Visible spectroscopy can also be employed for quantification based on the Beer-Lambert law, provided a pure reference standard of this compound is available to create a calibration curve.
Key spectroscopic data used for identification are summarized below.
Table 3: Spectroscopic Data for Structural Characterization
| Technique | Observed Feature | Interpretation | Reference |
|---|---|---|---|
| ¹H NMR | δ ~7.4 ppm (d), δ ~6.8 ppm (d) | Protons on the aromatic ring | |
| δ ~4.9 ppm (s) | Protons of the chloromethyl group (CH₂Cl) | ||
| δ ~10.2 ppm (s) | Proton of the phenolic hydroxyl group (OH) | ||
| IR Spectroscopy | ~3250 cm⁻¹ (broad) | O-H stretch of the phenolic group | |
| ~1685 cm⁻¹ (strong) | C=O stretch of the ketone | ||
| ~750 cm⁻¹ | C-Cl stretch | ||
| Mass Spectrometry | m/z 170.01 | Molecular ion peak [M]⁺ |
Application of Isotope-Labeled Analogs for Precise Quantification
This compound is utilized as a stable isotope-labeled internal standard for the precise quantification of other compounds in complex biological samples. veeprho.com Specifically, its deuterium-labeled version serves as an analog for Isoproterenol hydrochloride analysis. veeprho.com
The use of a stable isotope-labeled standard is the gold standard in quantitative mass spectrometry, a technique known as isotope dilution mass spectrometry. nih.gov In this approach, a known amount of the labeled standard (e.g., this compound-d₃) is added to the sample at the beginning of the analytical process. The labeled standard is chemically identical to the analyte of interest but has a different mass. It co-elutes with the analyte and experiences the same extraction inefficiencies and matrix effects. By measuring the ratio of the signal from the native analyte to the labeled standard, highly accurate and precise quantification can be achieved, correcting for any sample loss during preparation. veeprho.comnih.gov This methodology is invaluable for therapeutic drug monitoring and pharmacokinetic studies. veeprho.com
Utilization as a Reference Standard in Analytical Method Validation
The availability of this compound as a high-purity chemical makes it suitable for use as a reference standard in the validation of analytical methods. pharmaffiliates.comsigmaaldrich.com Analytical method validation is a critical process in pharmaceutical development and quality control, ensuring that a measurement procedure is fit for its intended purpose.
As a reference standard, this compound is used to assess key validation parameters, including:
Specificity: Demonstrating that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity: Establishing a proportional relationship between the concentration of the standard and the analytical signal.
Accuracy: Determining the closeness of the test results to the true value by analyzing samples spiked with a known amount of the reference standard.
Precision: Assessing the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Commercial suppliers often provide this compound with a Certificate of Analysis (CoA), which documents its purity and identity, qualifying it for use in these demanding applications. sigmaaldrich.comsigmaaldrich.com
Impurity Profiling and Purity Assessment in Research Materials
The purity of research-grade this compound is crucial for the reliability and reproducibility of scientific experiments. The presence of impurities can lead to erroneous results and misinterpretation of data. Therefore, robust analytical methodologies are employed to profile and assess the purity of this compound in research materials. These methods focus on identifying and quantifying any process-related impurities, degradation products, and other contaminants.
High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS), stands as a primary technique for impurity profiling. Reverse-phase HPLC methods are commonly developed to separate the main compound from its potential impurities. For instance, a typical method might utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for MS compatibility.
Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for purity assessment. ¹H NMR and ¹³C NMR spectra can confirm the chemical structure of the target compound and can also reveal the presence of impurities, even at low levels, by showing unexpected signals.
Common impurities in research materials of this compound can originate from the synthetic route. A frequent synthesis involves the chlorination of 1-(4-hydroxyphenyl)ethanone. This process can lead to several potential impurities, including:
Unreacted Starting Material: Residual 1-(4-hydroxyphenyl)ethanone.
Over-chlorinated Byproducts: Dichlorinated species, where a second chlorine atom is added to the molecule.
Isomeric Impurities: Impurities arising from the starting materials or side reactions.
The following tables summarize hypothetical data from analytical testing of a research batch of this compound, illustrating a typical impurity profile.
Table 1: HPLC Purity Analysis of this compound
| Compound Name | Retention Time (min) | Area (%) |
| 1-(4-hydroxyphenyl)ethanone | 3.5 | 0.08 |
| This compound | 5.2 | 99.85 |
| Dichloro-1-(4-hydroxyphenyl)ethanone | 7.1 | 0.05 |
| Unknown Impurity 1 | 8.3 | 0.02 |
Table 2: Identification of Process-Related Impurities by LC-MS
| Impurity | Molecular Weight ( g/mol ) | Observed m/z [M+H]⁺ |
| 1-(4-hydroxyphenyl)ethanone | 136.15 | 137.05 |
| Dichloro-1-(4-hydroxyphenyl)ethanone | 204.04 | 204.99 |
The purity assessment of this compound in research materials is a critical step to ensure the quality and integrity of scientific studies. The use of orthogonal analytical techniques such as HPLC-UV/MS and NMR spectroscopy provides a comprehensive understanding of the impurity profile.
Future Research Directions and Emerging Applications
Design and Synthesis of New Derivatives with Tuned Properties
The primary value of 2-Chloro-1-(4-hydroxyphenyl)ethanone lies in its role as a starting material for more complex molecules. The chlorine atom is a good leaving group, readily undergoing nucleophilic substitution, while the phenolic hydroxyl and ketone groups offer additional sites for chemical modification. Research is focused on leveraging this reactivity to create derivatives with specific, tailored properties.
A significant area of investigation is the synthesis of heterocyclic compounds. For instance, this compound is a key reagent in the preparation of hydroxypyrimidine derivatives, which have been explored for their potential as histone deacetylase (HDAC) inhibitors. nih.goviucr.org HDACs are enzymes that play a crucial role in gene regulation, and their inhibition is a promising strategy in cancer therapy.
Furthermore, the compound is used to develop fluorescent probes for detecting biologically important molecules. By reacting it with appropriate fluorophores and recognition moieties, scientists can create sensors for analytes like hydrogen sulfide (B99878) (H₂S), a key signaling molecule in cellular pathways. The design of such probes involves tuning the electronic properties of the derivative to achieve desired changes in fluorescence upon binding to the target.
Studies on related structures, such as 2-chloro-N-(hydroxyphenyl)acetamides, have demonstrated antibacterial activity, suggesting that derivatives of this compound could also be designed as new antimicrobial agents. neliti.com
Table 1: Examples of Derivatives Synthesized from this compound
| Derivative Class | Intended Application/Property | Reference |
|---|---|---|
| Hydroxypyrimidines | Histone Deacetylase (HDAC) Inhibition | nih.goviucr.org |
| Fluorescent Probes | Detection of Hydrogen Sulfide (H₂S) | |
| Substituted Acetamides | Antimicrobial Activity | neliti.com |
Advanced Mechanistic Studies on Biological Activities
For derivatives of this compound that show biological promise, understanding their mechanism of action is a critical future goal. For derivatives designed as HDAC inhibitors, for example, advanced studies would involve elucidating how the molecule binds to the active site of the enzyme. nih.gov The reactivity of the parent compound as a haloketone suggests it may act as an electrophile. In a biological context, this could allow it to form covalent bonds with nucleophilic residues (like cysteine or lysine) in an enzyme's active site, leading to irreversible inhibition.
Mechanistic studies would employ a range of techniques, including enzyme kinetics, X-ray crystallography of the inhibitor-enzyme complex, and mass spectrometry-based proteomics to identify the specific amino acid targets. For antimicrobial derivatives, research would focus on determining whether they disrupt the bacterial cell wall, inhibit essential enzymes, or interfere with other vital cellular processes.
Integration of Computational and Experimental Approaches for Drug Discovery
Modern drug discovery increasingly relies on a synergy between computational modeling and experimental validation. ua.esjddhs.com This integrated approach is highly applicable to the development of new drugs derived from this compound.
Computational methods can predict the properties and potential bioactivity of virtual libraries of derivatives before they are synthesized in the lab, saving time and resources. jddhs.com Techniques like molecular docking can simulate how different derivatives might bind to a biological target, such as an HDAC enzyme, helping to prioritize the most promising candidates for synthesis. Density Functional Theory (DFT) calculations can provide insights into the electronic properties of the molecules, such as the distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding reactivity.
Experimental work, including synthesis and biological screening, then provides real-world data to validate and refine the computational models. This iterative cycle of prediction and testing accelerates the discovery of lead compounds with improved efficacy and specificity. jddhs.com
Table 2: Predicted Computational Data for this compound
| Property | Predicted Value | Significance | Reference |
|---|---|---|---|
| HOMO-LUMO gap | 4.82 eV | Indicates chemical reactivity and stability | |
| Dipole Moment | 3.12 Debye | Relates to polarity and intermolecular interactions |
Development of Sustainable Synthetic Processes
The synthesis of this compound and its derivatives is an area ripe for the application of green chemistry principles. Traditional methods often involve the chlorination of 1-(4-hydroxyphenyl)ethanone using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in chlorinated solvents like dichloromethane (B109758). While effective, these reagents and solvents pose environmental and safety concerns.
Future research will focus on developing more sustainable synthetic routes. This could involve:
Alternative Chlorinating Agents: Exploring less hazardous chlorinating agents.
Greener Solvents: Replacing chlorinated solvents with more benign alternatives like ethanol, water, or ionic liquids.
Catalytic Methods: Developing catalytic processes that reduce the amount of reagents needed and minimize waste. Biocatalysis, using enzymes to perform chemical transformations, is a particularly promising green approach in the pharmaceutical industry. researchgate.netmt.com
The efficiency of a chemical process from a green perspective is often measured by metrics like the Environmental Factor (E-Factor), which is the ratio of the mass of waste to the mass of product. gcande.org The goal of sustainable process development is to minimize this value.
Exploration of New Catalytic Applications
The structure of this compound makes it suitable for use in the synthesis of ligands for coordination chemistry. The phenolic oxygen and the ketone oxygen can act as binding sites for metal ions. By designing and synthesizing derivatives, it is possible to create multidentate ligands that can form stable complexes with various metals.
These metal complexes themselves can have catalytic properties. Future research could explore their use in a range of organic reactions, such as oxidations, reductions, or carbon-carbon bond-forming reactions. The ability to tune the electronic and steric properties of the ligand by modifying the this compound backbone offers a pathway to developing highly selective and efficient catalysts.
Investigations into Environmental Remediation and Green Chemistry Aspects
The principles of green chemistry are central to mitigating the environmental impact of chemical production. ejcmpr.com For this compound, research in this area would be twofold. First, as discussed in section 10.4, the focus is on creating greener synthetic pathways to reduce waste and avoid hazardous substances from the outset. researchgate.netgcande.org
Second, investigations could explore the potential environmental fate of this compound and its derivatives. While not a primary application, understanding the biodegradability and potential for remediation of halogenated organic compounds is an important aspect of green chemistry. Research could investigate microbial or enzymatic degradation pathways that could be used to treat waste streams containing such compounds.
Translational Research and Potential Therapeutic or Industrial Applications
Translational research aims to bridge the gap between basic scientific discoveries and their practical application. For this compound, this involves advancing the most promising derivatives from laboratory curiosities to potential products.
Therapeutic Applications: The most prominent therapeutic avenue is the development of HDAC inhibitors for cancer treatment. nih.goviucr.org Promising lead compounds synthesized from this compound would need to undergo extensive preclinical testing to evaluate their efficacy and pharmacological properties. Another potential therapeutic area is in the development of novel antimicrobial agents to combat drug-resistant bacteria.
Industrial Applications: The primary industrial application of this compound is as a chemical intermediate. It is a building block for pharmaceuticals, agrochemicals, and other specialty chemicals. nih.gov Its utility ensures continued demand in the chemical manufacturing sector.
Analytical Applications: The compound has also been utilized as a stable, deuterium-labeled internal standard for pharmacokinetic research, aiding in the precise quantification of other drugs in biological samples using mass spectrometry. veeprho.com
The journey from a laboratory building block to a therapeutic or widely used industrial product is long, but the versatile chemistry of this compound provides a strong foundation for future innovation.
Q & A
Q. What are the common synthetic routes for preparing 2-Chloro-1-(4-hydroxyphenyl)ethanone, and what factors influence reagent selection?
The compound is typically synthesized via chlorination of 1-(4-hydroxyphenyl)ethanone using agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions . Reagent selection depends on reactivity, safety, and by-product formation: SOCl₂ is preferred for its gaseous by-products (e.g., HCl, SO₂), simplifying purification. Temperature control (40–60°C) and solvent choice (e.g., dichloromethane) are critical to avoid over-chlorination .
Q. How is the crystal structure of this compound characterized, and what insights does it provide?
Single-crystal X-ray diffraction (SC-XRD) reveals a planar aromatic ring with a chloro-ketone moiety. The hydroxyl group forms intramolecular hydrogen bonds (O–H···O=C), stabilizing the structure. Bond lengths (e.g., C–Cl = 1.78 Å) and angles align with analogous α-haloketones, aiding in predicting reactivity in substitution reactions .
Q. What analytical techniques are essential for purity assessment and structural validation of this compound?
Key methods include:
Q. What are the primary applications of this compound in organic synthesis?
It serves as a precursor for heterocycles (e.g., pyrimidines, benzodiazepines) via nucleophilic substitution at the α-chloro position. It also participates in Friedel-Crafts alkylation to synthesize fluorescent dyes and polymers, leveraging its electron-withdrawing groups for regioselectivity .
Q. How does the compound’s reactivity compare to non-hydroxylated analogs (e.g., 2-chloroacetophenone)?
The 4-hydroxyl group enhances solubility in polar solvents and directs electrophilic substitution to the ortho/para positions. However, it reduces electrophilicity at the carbonyl carbon compared to non-hydroxylated analogs, necessitating harsher conditions for nucleophilic attacks .
Advanced Questions
Q. How can reaction conditions be optimized to improve yield and purity in the synthesis of derivatives?
- Catalytic systems : Use Lewis acids (e.g., AlCl₃) to activate the carbonyl group for nucleophilic substitution.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require inert atmospheres to prevent hydrolysis.
- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes side reactions like dichlorination .
Q. What strategies resolve contradictions in reported biological activity data for derivatives?
Discrepancies often arise from assay conditions (e.g., buffer pH, ionic strength). For example, Acinetobacter sp.-mediated reductions show >99.9% stereoselectivity at pH 6.0–8.0, but yields vary due to enzyme stability. Standardizing protocols (e.g., 0.1 M phosphate buffer, pH 7.6) improves reproducibility .
Q. How can computational methods predict the compound’s behavior in novel reactions?
Density Functional Theory (DFT) calculates charge distribution, identifying reactive sites (e.g., α-carbon electrophilicity). Molecular docking simulations model interactions with biological targets (e.g., HDAC enzymes), guiding derivative design for enhanced inhibitory activity .
Q. What mechanistic insights explain the compound’s stability under metabolic conditions?
Comparative studies with fluorinated analogs (e.g., 2-Chloro-1-(1-fluorocyclopropyl)ethanone) show metabolic resistance in Cunninghamella elegans, attributed to the hydroxyl group’s hydrogen-bonding capacity and steric hindrance from the aromatic ring .
Q. How do substituent modifications (e.g., methyl, fluoro groups) alter material science applications?
Adding electron-donating groups (e.g., –CH₃) increases polymer backbone flexibility, while halogens (e.g., –F) enhance thermal stability. For instance, 2-Chloro-1-(6-chloronaphthalen-1-yl)ethanone-based polymers exhibit superior UV resistance compared to the parent compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
